3-(2,4-Diaminophenyl)benzoic acid
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Overview
Description
3-(2,4-Diaminophenyl)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diaminophenyl)benzoic acid typically involves the reaction of 2,4-diaminobenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of polyphosphoric acid (PPA) as a solvent to promote the polycondensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Diaminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
3-(2,4-Diaminophenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Diaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: Similar in structure but lacks the additional aromatic ring.
2,4-Diaminobenzoic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
3-(2,4-Diaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of high-performance polymers and other advanced materials .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(2,4-diaminophenyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,14-15H2,(H,16,17) |
InChI Key |
JUNGLELFLCRWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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